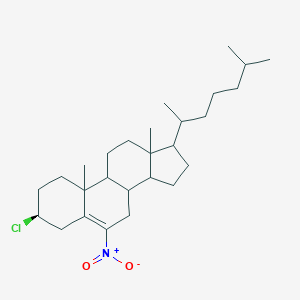

3-Chloro-6-nitrocholest-5-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-6-nitrocholest-5-ene is a useful research compound. Its molecular formula is C27H44ClNO2 and its molecular weight is 450.1g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

Recent studies have indicated that derivatives of 3-chloro-6-nitrocholest-5-ene may possess antiviral properties, particularly against SARS-CoV-2. Research involving structure-based virtual screening has suggested that certain derivatives can reduce susceptibility to the virus. For instance, 7β-aminocholestanes derived from 3β-acetoxy-6-nitrocholest-5-ene were synthesized and evaluated for their potential as therapeutic agents against COVID-19 .

Anticancer Activity

this compound has also been investigated for its anticancer properties. In vitro studies have shown that compounds derived from this steroid can exhibit cytotoxic effects on various cancer cell lines. For example, one study reported a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in experimental models. Treatment with derivatives of this compound has been shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Biochemistry

Structure Analysis

The crystal structure of this compound has been analyzed using X-ray crystallography, revealing important insights into its hydrogen bonding and molecular geometry. Such structural information is crucial for understanding the compound's reactivity and interactions with biological targets .

Synthesis of Derivatives

The synthesis of various derivatives from this compound has been a focus of research, particularly in creating compounds with enhanced biological activities. For instance, reactions involving hydrazine have yielded new pyrazoline derivatives that retain the core steroid structure while introducing functional groups that may improve their pharmacological profiles .

Material Science

Potential Applications in Polymer Chemistry

The introduction of halogenated steroids like this compound into polymer matrices is being explored for developing new materials with specific properties. The incorporation of such compounds can enhance the mechanical strength or thermal stability of polymers, making them suitable for advanced applications in materials science .

Case Study 1: Antiviral Screening

In a recent study focused on antiviral screening, several derivatives of this compound were tested against SARS-CoV-2. The results indicated promising antiviral activity, leading to further exploration into their mechanisms of action and potential as therapeutic agents .

Case Study 2: Anticancer Evaluation

A systematic evaluation of anticancer activity was conducted on a series of synthesized derivatives from this compound. The study highlighted significant cytotoxicity against multiple cancer cell lines, emphasizing the compound's potential as a lead structure for developing new anticancer drugs .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | Reduced susceptibility | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Propiedades

Fórmula molecular |

C27H44ClNO2 |

|---|---|

Peso molecular |

450.1g/mol |

Nombre IUPAC |

(3S)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H44ClNO2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29(30)31)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-23H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,26?,27?/m0/s1 |

Clave InChI |

AARKHEFUGCKAGW-UKJUDFHYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)Cl)C)[N+](=O)[O-])C |

SMILES isomérico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CC[C@@H](C4)Cl)C)[N+](=O)[O-])C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)Cl)C)[N+](=O)[O-])C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.